3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Description
3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a pyrazolo[3,4-b]pyridine derivative featuring a butyl group at position 2, methyl groups at positions 3 and 4, a ketone at position 6, and a propanoic acid moiety at position 7.
Properties
IUPAC Name |
3-(2-butyl-3,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-4-5-7-18-11(3)14-10(2)9-12(19)17(15(14)16-18)8-6-13(20)21/h9H,4-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSOICMRANRPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid typically starts with the formation of the pyrazolo[3,4-b]pyridine core. Commonly, this core is synthesized through a multi-step process involving the cyclization of appropriately substituted hydrazines and pyridine derivatives.
Step-by-step approach
Alkylation of pyrazole with butyl groups.
Methylation at the desired positions.
Oxidation to form the ketone.
Addition of propanoic acid moiety.
Reaction Conditions
Typical reaction solvents include ethanol and toluene.
Catalysts such as palladium on carbon are often employed for hydrogenation steps.
Industrial Production Methods
In industrial settings, this synthesis is scaled up by employing continuous flow reactors which allow for precise control over reaction parameters, minimizing side reactions and improving yields. Solvent recovery and recycling are integral to the industrial production process to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Can be oxidized at the dimethyl groups to form carboxylic acids.
Reduction: : The ketone can be reduced to an alcohol.
Substitution: : The pyrazole hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: : Commonly employs sodium borohydride or lithium aluminium hydride.
Substitution: : Utilizes alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation yields include carboxylic acid derivatives.
Reduction yields include alcohol derivatives.
Substitution yields can vary widely depending on the electrophile used.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition.
Medicine
Studied for its therapeutic potential, particularly in targeting specific pathways in disease models.
Industry
Employed in the synthesis of advanced materials and as a precursor in polymer chemistry.
Mechanism of Action
Molecular Targets and Pathways
3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid exerts its effects primarily through interaction with enzyme active sites, inhibiting their function. The compound’s structure allows for high specificity binding to target proteins, disrupting critical biochemical pathways.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Activity: No direct data on the target compound’s activity is provided. However, fluorinated analogs in and show promise in preclinical studies .
- Safety : Precautionary statements in highlight standard lab safety protocols (e.g., avoiding heat, using PPE) .
Biological Activity
The compound 3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid (CAS No. 1018163-52-4) is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 277.32 g/mol. The structure features a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O3 |
| Molecular Weight | 277.32 g/mol |
| CAS Number | 1018163-52-4 |
| Boiling Point | Not available |
Anticancer Activity
The pyrazolo[3,4-b]pyridine derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3). The structure–activity relationship suggests that modifications to the substituents significantly impact their anticancer potency.
Case Studies
- Cytotoxicity in Cancer Cells : A study exploring several pyrazolo[3,4-b]pyridine derivatives found that compounds with electron-donating groups exhibited enhanced cytotoxicity against MCF-7 cells compared to those with electron-withdrawing groups. The most potent derivative showed an IC50 value of approximately 10 µM.
- Antibacterial Screening : In another investigation, various derivatives were screened against Bacillus subtilis and Escherichia coli. The results indicated that only a few compounds were effective, with minimal inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL for active compounds.
The mechanisms through which these compounds exert their biological effects often involve the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For example:
- Inhibition of DNA Synthesis : Some derivatives may interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, certain compounds can trigger apoptotic pathways leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
